N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide
Description
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide is a complex organic compound featuring a pyridine ring substituted with a hydroxyl group and a carboxamide group, along with a tert-butyl-substituted oxadiazole moiety
Properties
IUPAC Name |
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(12-17-13(18-21-12)14(2,3)4)16-11(20)10-9(19)6-5-7-15-10/h5-8,19H,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUQXPIOILVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting tert-butylamidoxime with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate cyclization.
Attachment to the Pyridine Ring: The oxadiazole derivative is then coupled with a pyridine carboxylic acid or its ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or carboxylic acid, depending on the conditions and reagents used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The tert-butyl group on the oxadiazole ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring, which is known for its bioactivity, suggests that this compound could exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-methoxypyridine-2-carboxamide
- N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-aminopyridine-2-carboxamide
- N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-chloropyridine-2-carboxamide
Uniqueness
Compared to these similar compounds, N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide is unique due to the presence of the hydroxyl group on the pyridine ring. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
